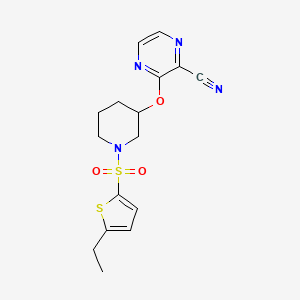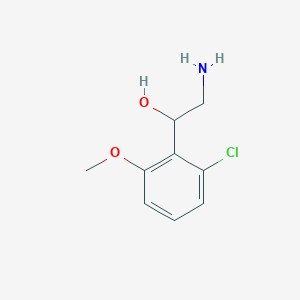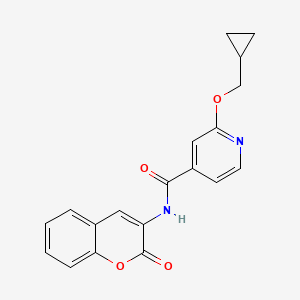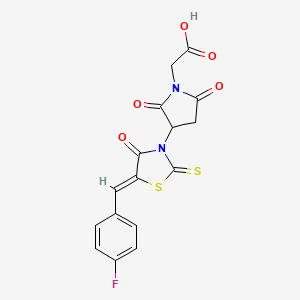
Fmoc-D-Alb-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Alb-OH, also known as fluorenylmethyloxycarbonyl-D-alanine-beta-hydroxy, is a derivative of the amino acid D-alanine. It is commonly used in peptide synthesis as a protecting group for the amino group, allowing for selective reactions to occur at other functional groups without interference.
科学研究应用
Fmoc-D-Alb-OH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of amino groups.
Biology: Used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: Used in the synthesis of peptide-based therapeutics and diagnostic agents.
Industry: Used in the production of peptide-based materials and coatings.
作用机制
Target of Action
Fmoc-D-Alb-OH, also known as Fmoc-D-Alanine, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the peptide synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of this compound in peptide synthesis involves a series of biochemical reactions. The Fmoc group is introduced to the amine group of an amino acid, forming a carbamate . This carbamate then undergoes a series of reactions during peptide synthesis, with the Fmoc group serving to protect the amine. Once the peptide synthesis is complete, the Fmoc group is removed using a base .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides. By protecting the amine group during synthesis, this compound allows for the formation of peptide bonds without unwanted side reactions . This leads to the production of peptides with the desired sequence and structure.
Action Environment
The action of this compound is influenced by several environmental factors. The pH of the solution is critical, as the Fmoc group is removed by a base . The temperature and solvent used can also impact the efficiency of the Fmoc group’s introduction and removal . Furthermore, the fluorenyl group of this compound has a strong absorbance in the ultraviolet region, which can be useful for monitoring the coupling and deprotection reactions .
生化分析
Biochemical Properties
The Fmoc group, including Fmoc-D-Alb-OH, plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules, primarily amines, where it serves as a protecting group . The nature of these interactions is largely based on the reactivity of the Fmoc group, which can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis . It influences cell function by enabling the synthesis of specific peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a protecting group in peptide synthesis . It binds to amines, protecting them during the synthesis process . This protection can be removed by base, allowing the amine to participate in subsequent reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The Fmoc group is rapidly removed by base, and this deprotection is often performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . Information on the product’s stability, degradation, and long-term effects on cellular function would require further experimental data.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this pathway, particularly those involved in the formation and cleavage of amide bonds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are related to its role in peptide synthesis
Subcellular Localization
The subcellular localization of this compound is likely to be related to the sites of peptide synthesis within the cell . Any effects on its activity or function would be related to its role as a protecting group in this process .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Alb-OH typically involves the protection of the amino group of D-alanine using the fluorenylmethyloxycarbonyl group. This can be achieved through the reaction of D-alanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide . The reaction conditions must be carefully controlled to ensure the selective protection of the amino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing waste and by-products.
化学反应分析
Types of Reactions: Fmoc-D-Alb-OH undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as piperidine in dimethylformamide for the removal of the fluorenylmethyloxycarbonyl group.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of a deprotected amino acid or a new protected derivative.
相似化合物的比较
Fmoc-L-Alb-OH: The L-isomer of Fmoc-D-Alb-OH, used for similar purposes in peptide synthesis.
Boc-D-Alb-OH: Uses tert-butyloxycarbonyl as the protecting group instead of fluorenylmethyloxycarbonyl.
Cbz-D-Alb-OH: Uses benzyloxycarbonyl as the protecting group.
Uniqueness: this compound is unique due to its use of the fluorenylmethyloxycarbonyl group, which provides several advantages over other protecting groups. It is base-labile, allowing for easy removal under mild conditions, and it is highly fluorescent, facilitating the analysis of protected peptides by techniques such as high-performance liquid chromatography .
属性
IUPAC Name |
(2R)-3-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c20-18(25)21-9-16(17(23)24)22-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,22,26)(H,23,24)(H3,20,21,25)/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSICSLZBMDMQRC-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CNC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407442.png)


![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2407448.png)
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2407450.png)
![N-(2,4-difluorophenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide](/img/structure/B2407452.png)
![N-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2407453.png)




![N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2407461.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2407462.png)
